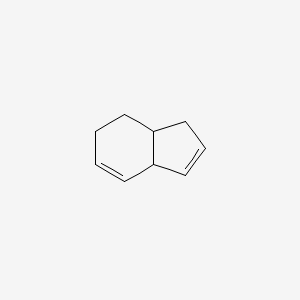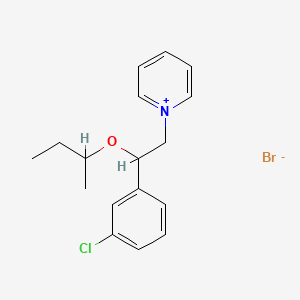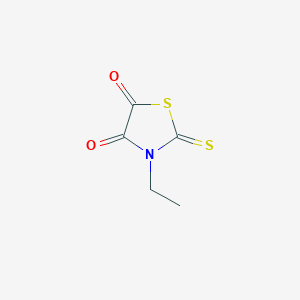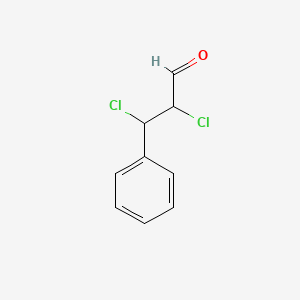
2,3-Dichloro-3-phenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-3-phenylpropanal is an organic compound with the molecular formula C9H8Cl2O It is a chlorinated aldehyde that features a phenyl group attached to a propanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloro-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of 3-phenylpropanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-3-phenylpropanoic acid.
Reduction: Formation of 2,3-dichloro-3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dichloro-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-3-phenylpropanal involves its reactivity towards nucleophiles and electrophiles. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. Additionally, the aldehyde group can undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-3-phenylpropanal: Similar structure but with bromine atoms instead of chlorine.
3-Phenylpropanal: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-3-phenylpropanoic acid: An oxidized form of 2,3-dichloro-3-phenylpropanal
Uniqueness
This compound is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
Propiedades
Número CAS |
20473-36-3 |
|---|---|
Fórmula molecular |
C9H8Cl2O |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
2,3-dichloro-3-phenylpropanal |
InChI |
InChI=1S/C9H8Cl2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H |
Clave InChI |
ICNABEJOLUCNMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


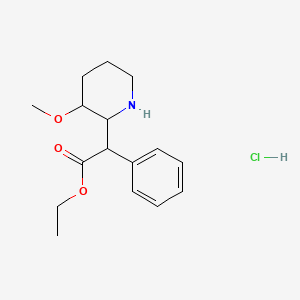

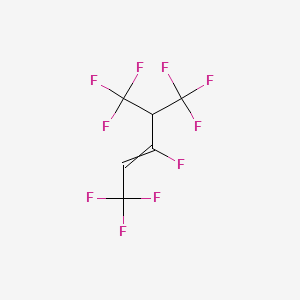
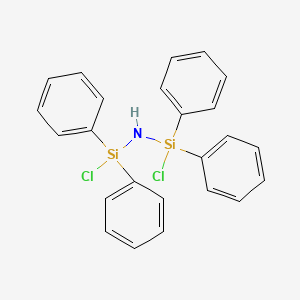
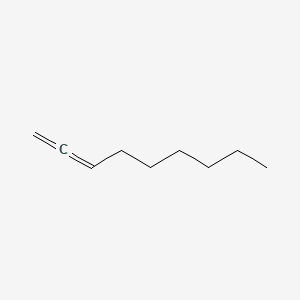
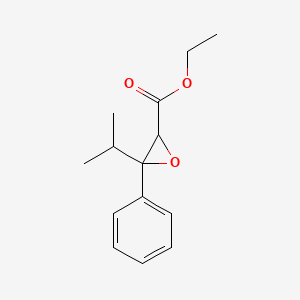
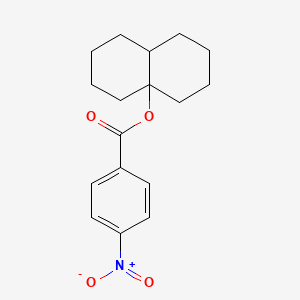
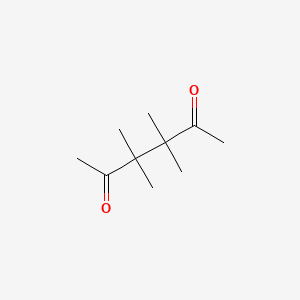
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
